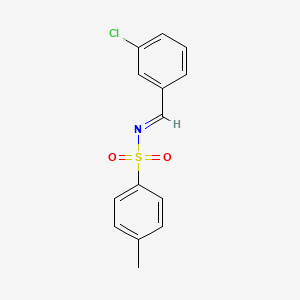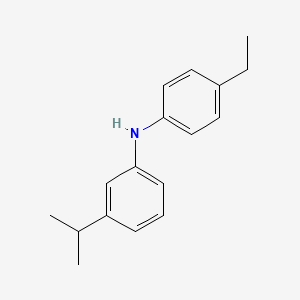
N-(4-Ethylphenyl)-3-isopropylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Ethylphenyl)-3-isopropylaniline is an organic compound that belongs to the class of anilines This compound is characterized by the presence of an ethyl group attached to the phenyl ring and an isopropyl group attached to the aniline nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-3-isopropylaniline can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylphenylamine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a precursor compound, such as N-(4-ethylphenyl)-3-nitroaniline, using a palladium catalyst. This process is conducted under high pressure and temperature conditions to achieve high yields and purity.
化学反应分析
Types of Reactions
N-(4-Ethylphenyl)-3-isopropylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
N-(4-Ethylphenyl)-3-isopropylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of N-(4-Ethylphenyl)-3-isopropylaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the target molecule.
相似化合物的比较
N-(4-Ethylphenyl)-3-isopropylaniline can be compared with other similar compounds, such as:
N-(4-Methylphenyl)-3-isopropylaniline: Similar structure but with a methyl group instead of an ethyl group.
N-(4-Ethylphenyl)-3-methylphenylamine: Similar structure but with a methyl group on the aniline nitrogen.
N-(4-Ethylphenyl)-3-nitroaniline: Similar structure but with a nitro group instead of an isopropyl group.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their functional groups.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a range of chemical reactions, making it valuable in synthetic chemistry. Additionally, its potential biological activities make it a promising candidate for further research in medicinal chemistry and related fields.
属性
分子式 |
C17H21N |
|---|---|
分子量 |
239.35 g/mol |
IUPAC 名称 |
N-(4-ethylphenyl)-3-propan-2-ylaniline |
InChI |
InChI=1S/C17H21N/c1-4-14-8-10-16(11-9-14)18-17-7-5-6-15(12-17)13(2)3/h5-13,18H,4H2,1-3H3 |
InChI 键 |
DHKQLKMDSAKPNX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)NC2=CC=CC(=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




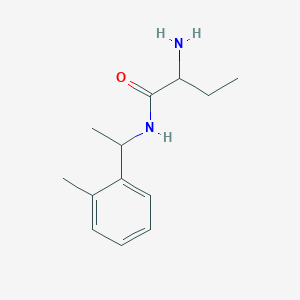
![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,1,3-benzothiadiazol-7-yl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13648148.png)
![1-(4-Chlorophenyl)dibenzo[b,d]thiophene](/img/structure/B13648150.png)
![Lithium(1+) ion pyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13648156.png)
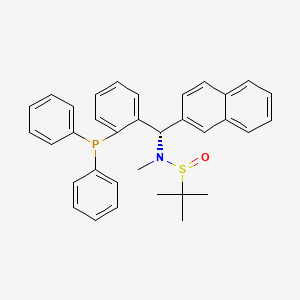


![3-[(Oxan-4-yl)amino]propan-1-ol](/img/structure/B13648188.png)
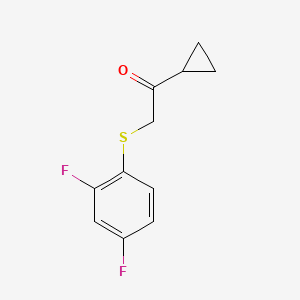

![4-[(1-Methylpyrazol-4-yl)methyl-(2-pyrrolidin-1-ylsulfonylethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B13648206.png)
